N'-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine
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Overview
Description
N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a diethyl-substituted ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine typically involves the reaction of 3-chloroaniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common solvents used in this synthesis include ethanol or methanol, and the reaction may be facilitated by the addition of a base such as sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of phenols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Phenols and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Chloro-phenyl)-N,N-dimethyl-ethane-1,2-diamine
- N’-(3-Bromo-phenyl)-N,N-diethyl-ethane-1,2-diamine
- N’-(4-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine
Uniqueness
N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine is unique due to the specific positioning of the chloro group on the phenyl ring and the diethyl substitution on the ethane-1,2-diamine moiety. These structural features confer distinct chemical and biological properties, differentiating it from similar compounds.
This detailed overview provides a comprehensive understanding of N’-(3-Chloro-phenyl)-N,N-diethyl-ethane-1,2-diamine, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
5442-49-9 |
---|---|
Molecular Formula |
C12H19ClN2 |
Molecular Weight |
226.74 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H19ClN2/c1-3-15(4-2)9-8-14-12-7-5-6-11(13)10-12/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI Key |
ZZKMDVYMXCIPIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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